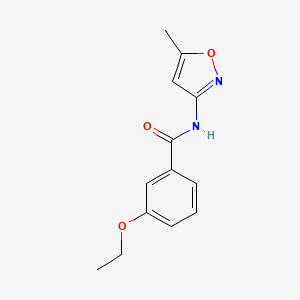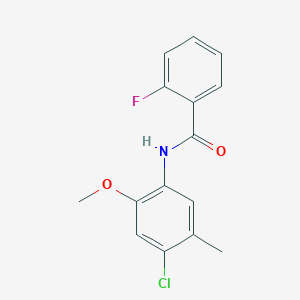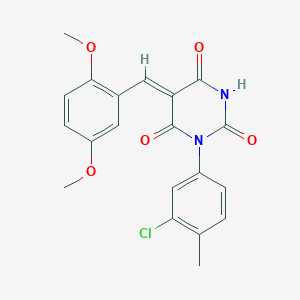![molecular formula C27H24N6O2 B4543142 2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543142.png)
2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a multi-step reaction process, often starting with heterocyclization reactions involving iminophosphoranes, aryl isocyanates, and substituted 2-phenoxyacetohydrazide under mild conditions to produce the desired fused heterocyclic systems (Luo et al., 2020). This approach provides a versatile method for introducing various substituents, crucial for modulating the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of these compounds plays a significant role in their interaction with adenosine receptors. For instance, the presence of a 2-furyl ring and specific substitutions at the phenyl ring are critical for maintaining potent activity and selectivity towards A2a adenosine receptors. Structural analysis through X-ray crystallography and molecular modeling has contributed to understanding the key interactions between these compounds and the receptor binding sites, facilitating the design of more potent and selective antagonists (Baraldi et al., 1994; Cheong et al., 2010).
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, Mannich reactions, and substitutions, which are fundamental for diversifying their chemical structure and optimizing biological activity. These reactions not only allow for the introduction of different substituents but also enable the exploration of structure-activity relationships essential for drug development (Baraldi et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and substituents. Studies on related compounds have shown that modifications at specific positions can lead to significant changes in these properties, affecting their formulation and pharmacokinetic profiles (Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and binding affinity, of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are closely related to their structural features. For example, the introduction of electron-donating or withdrawing groups can markedly affect their affinity towards different adenosine receptor subtypes, providing a basis for the design of selective antagonists for therapeutic applications (Gatta et al., 1993).
Propriétés
IUPAC Name |
4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2/c1-27(2,3)18-9-11-20(12-10-18)34-16-21-13-14-23(35-21)24-30-26-22-15-29-33(19-7-5-4-6-8-19)25(22)28-17-32(26)31-24/h4-15,17H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOURGLMOPJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4543065.png)

![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4543099.png)
![6-amino-2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B4543105.png)
![N-(4-phenoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4543111.png)
![2,6-dimethoxy-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4543114.png)



![1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
![5-benzylidene-2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4543135.png)


